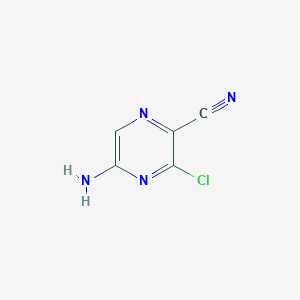

5-氨基-3-氯吡嗪-2-腈

描述

5-Amino-3-chloropyrazine-2-carbonitrile is a chemical compound with the CAS Number: 34617-65-7 . It has a molecular weight of 154.56 and its IUPAC name is 5-amino-3-chloro-2-pyrazinecarbonitrile . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile involves several stages . The first stage involves the reaction of methanol with potassium tert-butoxide . This reaction is carried out under reflux conditions for 1 hour . In the second stage, 5-amino-3-chloro-pyrazine-2-carbonitrile is added and the reaction is continued for another 1.5 hours under reflux conditions .Molecular Structure Analysis

The InChI code for 5-Amino-3-chloropyrazine-2-carbonitrile is 1S/C5H3ClN4/c6-5-3 (1-7)9-2-4 (8)10-5/h2H, (H2,8,10) . This indicates that the compound has a pyrazine ring with chlorine, amino, and carbonitrile substituents.Chemical Reactions Analysis

5-Amino-3-chloropyrazine-2-carbonitrile is a reactant in the syntheses of various derivatives . For instance, it is used in the synthesis of tuberculostatic pyrazine derivatives .Physical and Chemical Properties Analysis

5-Amino-3-chloropyrazine-2-carbonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 154.56 .科学研究应用

吡唑并[1,5-a]嘧啶的合成和生物活性

5-氨基-3-氯吡嗪-2-腈的衍生物用于合成吡唑并[1,5-a]嘧啶,表现出抗菌、抗真菌活性和对乳腺癌细胞 (MCF7) 的细胞毒性 (Al-Adiwish et al., 2017).

与氯乙酰氯的反应

5-氨基-3-(氰基甲基)-1H-吡唑-4-腈,一种相关化合物,与氯乙酰氯平滑反应,形成具有产生杂化分子潜力的衍生物 (Dotsenko et al., 2020).

吡唑并[5,1-c][1,2,4]三嗪的合成

另一种衍生物用于合成吡唑并[5,1-c][1,2,4]三嗪,具有报道的抗菌和抗真菌活性,以及对乳腺癌细胞的细胞毒性 (Al-Adiwish et al., 2017).

有机-无机光电二极管制造中的光伏特性

5-氨基-3-氯吡嗪-2-腈的衍生物显示出光伏特性,并用于制造有机-无机光电二极管,增强二极管参数 (Zeyada et al., 2016).

抗炎活性

一种相关化合物,5-氨基-3-甲基-1-苯基-1H-吡唑-4-腈,表现出显着的抗炎活性,表明具有医学应用潜力 (El-Dean et al., 2016).

在深共熔溶剂中的合成

与 5-氨基-3-氯吡嗪-2-腈密切相关的 6-氨基-2H,4H-吡喃并[2,3-c]吡唑-5-腈在深共熔溶剂中合成,突出了环保的合成方法 (Bhosle et al., 2016).

吡唑的绿色合成

结构相似的 5-氨基吡唑-4-腈使用抗坏血酸钠作为安全催化剂合成,展示了一种对化合物合成友好的环保方法 (Kiyani et al., 2018).

分子结构分析

一种相关化合物,5-氨基-1-(2-氯-乙基)-1H-吡唑-4-腈的分子结构被分析,提供了对该化合物相互作用和稳定性的见解 (Fathima et al., 2014).

使用可循环催化剂的一锅合成

使用水中的可循环催化剂开发了一种 5-氨基-1H-吡唑-4-腈衍生物的一锅合成方法,强调了可持续化学实践 (Poonam & Singh, 2019).

安全和危害

作用机制

Target of Action

Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .

Mode of Action

The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .

Result of Action

Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .

属性

IUPAC Name |

5-amino-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCMXKBMMUXENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)

![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3036434.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)

![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)

![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)